Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide
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Overview
Description
Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a carboxylic acid group, with a trifluoromethyl-phenyl group as a substituent. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate and triethylamine in methanol, with the reaction mixture being heated under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl-phenyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its distinct chemical properties
Mechanism of Action
The mechanism by which Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-1-carboxylic acid derivatives: Compounds with similar pyrrolidine and carboxylic acid structures but different substituents.
Trifluoromethyl-phenyl derivatives: Compounds featuring the trifluoromethyl-phenyl group attached to various functional groups.
Uniqueness
Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide stands out due to the combination of the pyrrolidine ring and the trifluoromethyl-phenyl group, which imparts unique chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
Biological Activity
Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a carboxylic acid moiety, and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, which can significantly influence its pharmacological properties.
This compound interacts with specific enzymes and receptors in the body. The trifluoromethyl group enhances the compound's binding affinity, which is crucial for its biological activity. Detailed studies are necessary to fully elucidate the molecular mechanisms involved .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrolidine have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Inhibition of Enzymes
Pyrrolidine derivatives have been identified as inhibitors of key enzymes such as InhA from Mycobacterium tuberculosis, which is critical in the fatty acid elongation cycle. High-throughput screening revealed that certain pyrrolidine carboxamides exhibited over 160-fold improved potency as InhA inhibitors compared to initial compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Case Studies
- M5 Muscarinic Receptor Antagonists : Research focused on pyrrolidine amides has yielded compounds with good potency and subtype selectivity against M5 muscarinic receptors, indicating potential applications in treating cognitive impairments .
- Antituberculosis Agents : A series of pyrrolidine carboxamides were screened for their inhibitory effects on InhA, leading to the identification of potent new agents against multidrug-resistant strains of Mycobacterium tuberculosis.
Properties
CAS No. |
35640-10-9 |
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Molecular Formula |
C12H13F3N2O |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-4-3-5-10(8-9)16-11(18)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,16,18) |
InChI Key |
SJVQNVIOFDZPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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